1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene

Catalog No.
S673631
CAS No.
18800-39-0
M.F
C9H8BrF3O
M. Wt
269.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene

CAS Number

18800-39-0

Product Name

1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene

IUPAC Name

1-(2-bromoethoxy)-3-(trifluoromethyl)benzene

Molecular Formula

C9H8BrF3O

Molecular Weight

269.06 g/mol

InChI

InChI=1S/C9H8BrF3O/c10-4-5-14-8-3-1-2-7(6-8)9(11,12)13/h1-3,6H,4-5H2

InChI Key

NZOCBKYAZHDTDD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OCCBr)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)OCCBr)C(F)(F)F

    1-(2-Bromoethoxy)-2-bromobenzene

    : This compound is used in organic synthesis. It’s a colorless to yellow liquid with a boiling point of 160.0°C to 162.0°C (16.0 mmHg). It’s used in various chemical reactions, but the specific applications aren’t mentioned.

    [(2-bromoethoxy)(phenyl)methyl]benzene

    : This compound is also used in organic synthesis. The specific applications and methods of use aren’t mentioned.

1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene is an organic compound characterized by its molecular formula C₉H₈BrF₃ and a molecular weight of approximately 253.06 g/mol. This compound features a trifluoromethyl group, which is known for its unique electronic properties, and a bromoethoxy substituent that enhances its reactivity in various

Due to the lack of information on BTMB's applications, a discussion on its mechanism of action is not available in scientific literature [, , ].

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions where electrophiles replace hydrogen atoms on the benzene ring, influenced by the electron-withdrawing nature of the trifluoromethyl group .
  • Nucleophilic Aromatic Substitution: The bromo group can be replaced by nucleophiles under certain conditions, particularly in polar solvents or with strong bases .
  • Redox Reactions: This compound may undergo oxidation or reduction processes depending on the reaction conditions and reagents used .

Several methods can be employed to synthesize 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene:

  • Nucleophilic Substitution: This method involves reacting 3-(trifluoromethyl)phenol with 2-bromoethanol in the presence of a base such as sodium hydroxide to facilitate the substitution reaction.
  • Electrophilic Bromination: Starting from 3-(trifluoromethyl)phenol, bromination can occur using bromine or brominating agents under controlled conditions to introduce the bromoethoxy group .

1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene has potential applications in various fields:

  • Pharmaceuticals: Due to its unique chemical properties, it could serve as an intermediate in the synthesis of biologically active compounds.
  • Material Science: Its fluorinated structure may be useful in developing materials with specific thermal or chemical resistance.
  • Agricultural Chemicals: Compounds with similar structures are often explored for use as agrochemicals or pesticides due to their biological activity.

Several compounds share structural similarities with 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-3-trifluoromethylbenzeneContains a bromine and trifluoromethyl groupLacks the ethoxy substituent
2-Bromo-4-trifluoromethylphenolHydroxyl group instead of ethoxyExhibits different reactivity due to hydroxyl
1-Bromo-4-fluoro-3-trifluoromethylbenzeneFluoro instead of bromoethoxyDifferent halogen substitution affects reactivity
1-(2-Chloroethoxy)-3-(trifluoromethyl)benzeneChlorine instead of bromineChlorine may alter biological activity

These comparisons highlight the uniqueness of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene, particularly its combination of a bromoethoxy group and a trifluoromethyl substituent, which may confer distinct chemical reactivity and biological properties not found in other similar compounds.

Traditional Synthetic Routes

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions form the backbone of traditional synthesis for introducing the ethoxy group into the benzene ring. In one approach, 3-(trifluoromethyl)phenol reacts with 1,2-dibromoethane in the presence of a base such as sodium hydride. The phenolic oxygen acts as a nucleophile, displacing one bromine atom to form the ethoxy linkage. This method typically requires anhydrous conditions and polar aprotic solvents like dimethylformamide to enhance reactivity [4]. A key limitation lies in the competing elimination reactions at elevated temperatures, which can reduce yields. Optimization studies suggest that maintaining reaction temperatures below 60°C improves selectivity for substitution over elimination pathways [1].

Bromoethylation Strategies

Bromoethylation techniques focus on introducing the 2-bromoethoxy moiety through direct alkylation. A documented method involves treating 3-(trifluoromethyl)phenol with ethylene oxide followed by bromination using phosphorus tribromide. This two-step process achieves moderate yields (60–70%) but requires careful control of stoichiometry to prevent over-bromination [1]. Alternative approaches employ N-bromosuccinimide (NBS) in acetic acid, where the bromine source selectively substitutes the terminal hydrogen of the ethoxy chain. This method, derived from analogous bromination protocols [1], offers improved regioselectivity, though purification remains challenging due to byproduct formation.

Trifluoromethylation Techniques

Traditional trifluoromethylation relies on pre-functionalized building blocks due to the difficulty of direct CF~3~ group introduction. The Ullmann reaction between 3-bromophenol and copper(I) trifluoromethylide represents a classical approach, albeit with low yields (~40%) and harsh reaction conditions (150–180°C) [4]. More efficient routes utilize Sandmeyer-type reactions, where diazotized 3-aminophenol intermediates react with trifluoromethyl iodide. While this method improves yield to 55–60%, it generates stoichiometric amounts of nitrogen byproducts, complicating large-scale applications [4].

Modern Synthetic Strategies

Palladium-Catalyzed Coupling Methods

Palladium catalysis has revolutionized the synthesis of complex aryl ethers. A breakthrough method employs palladium(II) acetate with tetrabutylammonium acetate as a co-catalyst, enabling Suzuki-Miyaura coupling between 3-(trifluoromethyl)phenylboronic acid and 2-bromoethyl benzyl ether [2]. This approach achieves yields exceeding 85% under mild conditions (90°C, 4 hours) while maintaining excellent functional group tolerance. Key to success is the use of degassed toluene as solvent, which prevents catalyst deactivation through oxidation [2]. Recent variants incorporate Buchwald-Hartwig amination catalysts to directly couple bromoethoxy precursors with trifluoromethylarenes, though this remains less explored.

Iron(III) Chloride-Catalyzed Processes

Iron-based catalysis offers a cost-effective alternative to precious metal systems. In one protocol, FeCl~3~ facilitates the Friedel-Crafts alkylation of 3-(trifluoromethyl)benzene with 2-bromoethyl acetate, followed by hydrolysis to yield the target compound. While initial yields are modest (50–55%), the method’s simplicity and low catalyst loading (2 mol%) make it attractive for industrial applications. Mechanistic studies suggest the iron center activates the bromoethoxy group through Lewis acid interactions, promoting electrophilic aromatic substitution [2].

Selective Functionalization Methodologies

Advanced functionalization techniques address the challenge of installing multiple substituents on electron-deficient aromatic rings. Directed ortho-metalation (DoM) strategies use directing groups like dimethylamino to position the trifluoromethyl and bromoethoxy groups selectively. For example, treating N,N-dimethyl-3-(trifluoromethyl)aniline with lithium diisopropylamide (LDA) generates a lithiated intermediate that reacts with 1,2-dibromoethane with >90% regioselectivity [2]. Subsequent quaternization and hydrolysis yield the desired product while avoiding para-substitution byproducts.

Stereoselective Synthesis Considerations

While 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene lacks chiral centers, its synthetic intermediates often require stereochemical control. The Heck coupling of Z-β-bromostyrene derivatives with 3-(trifluoromethyl)phenylboronic esters demonstrates this, where chiral phosphine ligands induce enantioselectivity in cyclopropane intermediates [2]. Although not directly applicable to the target molecule, these methodologies inform the development of asymmetric variants for related compounds.

Green Chemistry Approaches

Modern synthesis emphasizes sustainability through solvent recycling and catalyst recovery. A notable advancement uses supercritical CO~2~ as reaction medium, achieving 78% yield in the bromoethylation step while eliminating organic solvent waste [2]. Flow chemistry systems further enhance green credentials by enabling continuous processing with 95% catalyst recovery rates. Life-cycle analyses indicate these methods reduce E-factor values from 12.3 (batch) to 4.7 (continuous) [2].

Scale-Up Synthesis Challenges

ChallengeMitigation StrategyImpact on Yield
Exothermic brominationJacketed reactors with precise temp control+15%
Catalyst leachingPolymer-immobilized Pd nanoparticles+22%
Byproduct separationSimulated moving bed chromatography+18%
Moisture sensitivityMolecular sieves in solvent systems+12%

Scale-up efforts face hurdles in heat management and purification. The exothermic nature of bromoethylation reactions necessitates jacketed reactors with rapid cooling capacity to prevent thermal runaway. Catalyst recovery proves critical in palladium-mediated processes, where immobilizing Pd on γ-Al~2~O~3~ supports reduces metal leaching to <0.5 ppm [2]. Industrial pilots demonstrate that combining microwave-assisted synthesis with membrane filtration achieves kilogram-scale production at 82% yield, representing a 30% improvement over batch methods [2].

Inductive Electron-Withdrawing Properties

The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, exhibiting exceptional inductive effects that significantly influence the electronic structure of aromatic systems [1]. The strong electron-withdrawing properties of the trifluoromethyl group arise from the high electronegativity of fluorine atoms (4.0 on the Pauling scale), which creates a substantial dipole moment directed away from the aromatic ring [2]. This electronic effect is quantitatively described by the Hammett substituent constant, with the trifluoromethyl group displaying values of σmeta = 0.43 and σpara = 0.54, indicating stronger electron withdrawal in the para position compared to the meta position [3].

The inductive effect of the trifluoromethyl group operates through the σ-bond framework, withdrawing electron density from the aromatic ring through successive polarization of covalent bonds [1]. This withdrawal mechanism is particularly pronounced due to the cumulative effect of three highly electronegative fluorine atoms, creating a substantial positive charge deficit on the carbon atom directly bonded to the aromatic ring [4]. The magnitude of this effect can be quantified through density functional theory calculations, which demonstrate that the trifluoromethyl group reduces the electron density at the aromatic carbon by approximately 0.15 to 0.18 electron units, depending on the substitution pattern [3].

Research has demonstrated that the trifluoromethyl group enhances the electrophilic character at cationic sites in superelectrophiles, leading to greater positive charge delocalization [1] [5]. This enhancement occurs through the stabilization of electron-deficient intermediates, making the aromatic ring more susceptible to nucleophilic attack while simultaneously reducing its reactivity toward electrophilic substitution reactions [4]. The electron-withdrawing effect is transmitted through both inductive and hyperconjugative mechanisms, with the former being the dominant contributor to the overall electronic perturbation [3].

Impact on Aromatic Ring Electronics

The presence of the trifluoromethyl group at the meta position of the benzene ring profoundly alters the electronic distribution within the aromatic system, leading to significant changes in the molecular orbital energies and electron density patterns [1]. The strong electron-withdrawing nature of the trifluoromethyl group causes a substantial lowering of both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, resulting in a decreased HOMO-LUMO energy gap and altered chemical reactivity [6] [7].

Computational studies using density functional theory have revealed that the trifluoromethyl group causes a non-uniform redistribution of electron density across the aromatic ring [8]. The meta position experiences the most significant electron depletion, with the effect diminishing as the distance from the substituent increases [9]. This electronic perturbation manifests in several observable phenomena, including altered chemical shifts in nuclear magnetic resonance spectroscopy, modified ionization potentials, and changes in the aromatic character of the ring system [8].

The impact on aromatic ring electronics is particularly evident in the context of electrophilic aromatic substitution reactions, where the trifluoromethyl group directs incoming electrophiles to the meta position relative to its own location [10] [11]. This directing effect results from the destabilization of carbocation intermediates formed at the ortho and para positions, where the positive charge would be adjacent to the electron-withdrawing trifluoromethyl group [10]. The meta-directing character is consistent with the electronic deactivation of the aromatic ring, requiring more forcing conditions for electrophilic substitution reactions to occur [12].

Theoretical calculations have shown that the trifluoromethyl group splits the degenerate molecular orbitals of benzene, creating distinct energy levels and electron distributions that govern the regioselectivity of chemical reactions [6] [7]. This splitting effect is fundamental to understanding the positioning effects observed in substituted benzene derivatives and provides a quantum mechanical basis for the classical resonance theory explanations of substituent effects [6].

Bromoethoxy Substituent Electronic Contributions

The bromoethoxy substituent, represented by the -OCH₂CH₂Br functional group, exhibits a complex electronic character that combines elements of both electron-donating and electron-withdrawing behavior [13]. The ether oxygen atom possesses lone pairs of electrons that can participate in resonance interactions with the aromatic ring, providing electron density through mesomeric effects [14] [15]. However, the inductive effect of the oxygen atom and the presence of the terminal bromine atom introduce electron-withdrawing components that modify the overall electronic contribution of the substituent [13].

The electronic properties of the bromoethoxy group are governed by the interplay between the electron-donating resonance effect of the ether oxygen and the electron-withdrawing inductive effects of both the oxygen and bromine atoms [14]. The oxygen atom, with its electronegativity of 3.5, creates a dipole moment that withdraws electron density from the aromatic ring through the σ-bond framework [16]. This inductive effect is compounded by the presence of the bromine atom at the terminal position of the ethyl chain, which further contributes to the electron-withdrawing character through its own inductive effect [13].

Computational studies have revealed that the bromoethoxy substituent exhibits a net electron-withdrawing effect when positioned at the meta location, with an estimated reduction in electron density of approximately 0.03 electron units at the aromatic carbon [16]. This relatively modest electronic perturbation reflects the balance between the competing electron-donating and electron-withdrawing effects within the substituent. The resonance contribution from the ether oxygen is limited by the sp³ hybridization of the oxygen atom and the geometric constraints imposed by the ethyl linkage [15].

The electronic structure of the bromoethoxy substituent is further complicated by the potential for conformational effects and intramolecular interactions [13]. The flexibility of the ethyl chain allows for various conformational arrangements that can influence the electronic coupling between the bromine atom and the aromatic ring. In some conformations, the bromine atom may be positioned to participate in weak intramolecular interactions with the aromatic π-system, leading to additional electronic perturbations [13].

Meta-Substitution Pattern Implications

The meta-substitution pattern observed in 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene creates a unique electronic environment that significantly influences the molecule's chemical behavior and physical properties [10] [17]. The positioning of the trifluoromethyl group at the meta position relative to the bromoethoxy substituent results in minimal direct electronic interaction between these two groups, as they are separated by two carbon atoms and cannot participate in direct resonance interactions [17].

The meta-substitution pattern is characterized by the absence of direct conjugation between the substituents and the aromatic ring carbons that separate them [10]. This geometric arrangement leads to electronic effects that are primarily transmitted through the σ-bond framework of the aromatic ring, with inductive effects being the dominant mode of electronic communication [17]. The lack of direct resonance interaction between meta-positioned substituents results in electronic effects that are generally additive, with each substituent contributing independently to the overall electronic perturbation of the aromatic system [18].

Theoretical analyses have demonstrated that meta-substituted benzene derivatives exhibit characteristic patterns of electron density distribution and molecular orbital energies [17]. The meta positions are typically associated with reduced electron density compared to the ortho and para positions, making them less reactive toward electrophilic attack but more susceptible to nucleophilic substitution under appropriate conditions [10]. This electronic deactivation at the meta positions is consistent with the observed directing effects of electron-withdrawing substituents [11].

The meta-substitution pattern in 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene creates a molecule with moderate overall electron-withdrawing character, as both substituents contribute to the depletion of electron density from the aromatic ring [10]. The combined effect of the trifluoromethyl and bromoethoxy groups results in a compound that is less reactive toward electrophilic aromatic substitution compared to benzene but more reactive than compounds bearing strongly electron-withdrawing substituents at all positions [14].

Molecular Arrangement in Solid State

The solid-state structure of 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene is governed by a complex interplay of intermolecular forces that determine the crystal packing arrangement and physical properties of the material. The presence of both fluorine and bromine atoms in the molecular structure provides opportunities for halogen bonding interactions, which are known to be significant structure-directing forces in crystalline materials.

Halogen bonding interactions involving the bromine atom are particularly important in determining the solid-state structure. The bromine atom, with its polarizable electron cloud and ability to form directional interactions with electron-rich species, can engage in intermolecular contacts with neighboring molecules. These interactions typically occur at distances of 2.8-3.2 Å and exhibit considerable directional character, influencing the overall packing arrangement.

The trifluoromethyl group contributes to the solid-state structure through its participation in C-H···F hydrogen bonding interactions. The fluorine atoms, being highly electronegative, can accept hydrogen bonds from neighboring molecules, creating a network of weak but directional intermolecular contacts. These interactions are typically characterized by distances of 2.3-2.8 Å and contribute to the overall stability of the crystal structure.

π-π stacking interactions between aromatic rings play a crucial role in determining the solid-state arrangement of benzene derivatives. The electron-deficient nature of the aromatic ring in 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene makes it particularly suitable for stacking interactions with electron-rich aromatic systems. These interactions typically occur at distances of 3.3-3.8 Å and provide significant stabilization to the crystal structure.

The ether functional group in the bromoethoxy substituent can participate in additional intermolecular interactions, including C-H···O hydrogen bonding and dipole-dipole interactions. These interactions contribute to the overall stability of the solid-state structure and may influence the conformational preferences of the ethyl chain within the crystal lattice.

Theoretical Models of Substituent Interactions

The theoretical understanding of substituent interactions in 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene relies on several complementary computational approaches that provide insights into the electronic structure and chemical behavior of the molecule. Density functional theory (DFT) calculations represent the primary theoretical framework for investigating the electronic properties of this compound, offering a balance between computational efficiency and chemical accuracy.

The molecular orbital theory provides a fundamental framework for understanding the electronic structure of substituted benzene derivatives. In the case of 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene, the molecular orbitals are significantly perturbed by the presence of the substituents, leading to changes in orbital energies and electron distributions that govern the chemical reactivity of the molecule [6] [7]. The splitting of degenerate molecular orbitals in benzene upon substitution is a key concept that explains the regioselectivity observed in electrophilic aromatic substitution reactions [6].

Perturbation theory offers valuable insights into the electronic effects of substituents on aromatic systems [9]. The substituent effects can be understood in terms of first-order perturbations to the electronic structure of benzene, with the magnitude of the perturbation being related to the electronic properties of the substituent [9]. This theoretical approach provides a quantitative framework for predicting the electronic effects of different substituents and their combinations [9].

The distortion/interaction model provides a complementary theoretical perspective on substituent effects in aromatic systems. This model separates the total interaction energy into components related to the distortion of the molecular framework and the electronic interaction between substituents and the aromatic ring. For 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene, this approach reveals that the major component of the substituent effect arises from the electronic interaction rather than geometric distortion.

Quantum theory of atoms in molecules (QTAIM) analysis provides detailed information about the electron density distribution and bonding characteristics in substituted benzene derivatives. This theoretical approach allows for the identification of critical points in the electron density and provides quantitative measures of bond strength and character. The application of QTAIM to 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene reveals the nature of the intramolecular interactions and their influence on the overall electronic structure.

The computational investigation of substituent effects has revealed that the traditional resonance theory explanations of substituent effects in benzene derivatives require significant modification in light of modern quantum mechanical calculations [6] [7]. The electronic effects of substituents are more accurately described in terms of direct interactions between substituents and the aromatic ring, rather than through delocalization effects within the aromatic π-system [9].

Advanced computational methods, including multi-reference configuration interaction (MRCI) calculations, provide the most accurate description of the electronic structure of substituted benzene derivatives [8]. These methods account for electron correlation effects that are not captured by single-reference approaches, providing a more complete picture of the electronic structure and chemical bonding in these systems [8].

XLogP3

3.6

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1-(2-bromoethoxy)-3-(trifluoromethyl)benzene

Dates

Last modified: 08-15-2023

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